

# An In-depth Technical Guide to 2-Chloronaphthalene (CAS 91-58-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological interactions of **2-Chloronaphthalene** (CAS 91-58-7). The information is presented to support research, development, and safety assessments involving this compound.

# **Core Properties of 2-Chloronaphthalene**

**2-Chloronaphthalene** is a chlorinated aromatic hydrocarbon. It presents as a white to off-white crystalline solid and is known for its chemical stability. The quantitative physical and chemical properties of **2-chloronaphthalene** are summarized in the tables below.

# **Physical Properties**



Property	Value	Reference
Molecular Formula	C10H7Cl	[1]
Molecular Weight	162.62 g/mol	[1]
Appearance	White to off-white crystalline powder/monoclinic plates	[2]
Melting Point	57-60 °C	[1]
Boiling Point	256 °C at 760 mmHg	[1]
Density	1.1377 g/cm³	[3]
Vapor Pressure	1 Pa at 25 °C	[3]
Flash Point	125 °C	[2]
Water Solubility	Insoluble	[4]
Solubility in Organic Solvents	Soluble in alcohol, ether, benzene, chloroform, and carbon disulfide.	[5]
log P (Octanol-Water Partition Coefficient)	3.90	[2]

**Chemical Properties** 

Property	Description	Reference
Stability	Stable under normal temperatures and pressures.	[5]
Reactivity	May react with strong oxidizing agents.	[4]
Decomposition	When heated to decomposition, it emits toxic fumes of hydrogen chloride.	[5]

# **Spectroscopic Data**



Spectroscopy Type	Key Data Points	Reference
¹H NMR (400 MHz, CDCl₃)	Aromatic protons in the range of 7.0-8.5 ppm.	[5]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Aromatic carbons in the range of 120-140 ppm.	[5]
Mass Spectrum (EI)	Molecular ion (M+) at m/z 162 (100%), with a characteristic isotopic pattern for one chlorine atom at m/z 164 (32%). Other significant peaks at m/z 127 and 128.	[5]
Infrared (IR) Spectrum	Characteristic peaks for C-H stretching (aromatic), C=C stretching (aromatic), and C-Cl stretching.	[2]
Ultraviolet (UV) Spectrum (Methanol)	$\lambda$ max at 226 nm (log ε = 4.91), 270 nm (log ε = 3.67), 288 nm (log ε = 3.47), and 322 nm (log ε = 2.25).	[2]

# **Experimental Protocols**

Detailed methodologies for the determination of key physical properties and the synthesis of **2-chloronaphthalene** are provided below.

## **Determination of Melting Point**

Methodology: The melting point of **2-chloronaphthalene** can be determined using a capillary melting point apparatus.

• Sample Preparation: A small amount of finely powdered, dry **2-chloronaphthalene** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.



- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Measurement: The sample is heated at a rate of 10-20 °C per minute initially. Within 20 °C of the expected melting point (around 59 °C), the heating rate is reduced to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. For a pure compound, this range should be narrow (0.5-1
  °C).

# **Determination of Boiling Point**

Methodology: The boiling point of **2-chloronaphthalene**, a solid at room temperature, can be determined using a small-scale distillation or a Thiele tube method with a higher boiling point liquid as the heating medium.

- Apparatus Setup: A small quantity of 2-chloronaphthalene is placed in a micro distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
- Heating: The flask is gently heated in a suitable heating bath (e.g., silicone oil).
- Measurement: As the compound boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded.

## **Determination of Solubility**

Methodology: The solubility of **2-chloronaphthalene** in various solvents can be determined by direct observation.

Qualitative Assessment: To a test tube containing 1 mL of the solvent (e.g., water, ethanol, diethyl ether), a small, accurately weighed amount (e.g., 10 mg) of 2-chloronaphthalene is added.



- Observation: The mixture is agitated vigorously for 1-2 minutes. Visual inspection determines
  if the solid has dissolved completely. If it dissolves, more solute is added incrementally until
  saturation is reached. If it does not dissolve, the compound is classified as insoluble or
  sparingly soluble in that solvent at the tested concentration.
- Quantitative Assessment (Optional): For a more precise measurement, a saturated solution is prepared and allowed to equilibrate. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

# **Synthesis of 2-Chloronaphthalene**

Two common methods for the synthesis of **2-chloronaphthalene** are direct chlorination of naphthalene and the Sandmeyer reaction.

Overview: This method involves the electrophilic substitution of naphthalene with chlorine gas, often in the presence of a catalyst. This reaction typically yields a mixture of 1-chloronaphthalene and **2-chloronaphthalene**, along with more highly chlorinated products.[4] Separation of the isomers is a critical step.

#### Experimental Protocol:

- Reaction Setup: Molten naphthalene is placed in a reaction vessel equipped with a stirrer, a
  gas inlet tube, and a condenser.
- Chlorination: Chlorine gas is bubbled through the molten naphthalene. The reaction can be carried out with or without a catalyst (e.g., ferric chloride). The temperature is maintained to keep the naphthalene in a liquid state.
- Workup: The reaction mixture is allowed to cool and solidify. The crude product is then
  washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.
- Purification: The mixture of chloronaphthalenes is purified by fractional distillation or crystallization to separate the 1- and 2-isomers.

Overview: This method provides a more regioselective route to **2-chloronaphthalene** starting from 2-naphthylamine (also known as  $\beta$ -naphthylamine). The process involves the diazotization



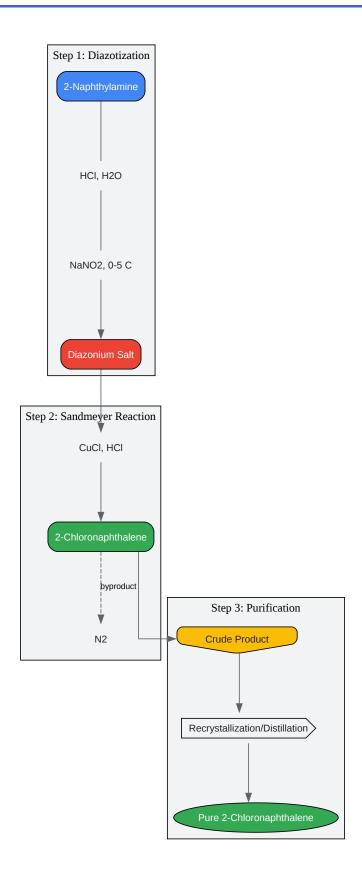
of the amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group. [6]

#### Experimental Protocol:

- Diazotization: 2-Naphthylamine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A cold aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. This forms the diazonium salt solution.
- Preparation of Copper(I) Chloride Solution: A solution of copper(I) chloride is prepared by dissolving it in concentrated hydrochloric acid.
- Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the stirred copper(I) chloride solution. Nitrogen gas evolution will be observed. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete reaction.
- Workup and Purification: The reaction mixture is extracted with an organic solvent such as
  diethyl ether or dichloromethane. The organic layer is washed with water, dilute sodium
  hydroxide solution, and again with water. The solvent is then removed by distillation, and the
  crude 2-chloronaphthalene is purified by recrystallization from ethanol or by vacuum
  distillation.

# Visualizations Synthesis of 2-Chloronaphthalene via Sandmeyer Reaction



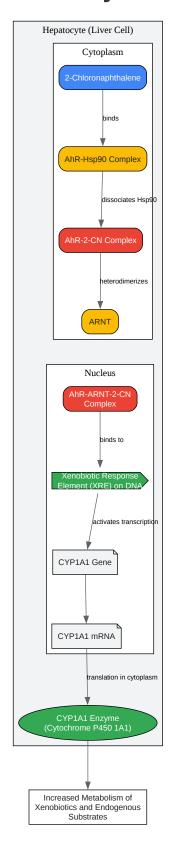


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Caption: Workflow for the synthesis of **2-Chloronaphthalene** via the Sandmeyer reaction.



# Cytochrome P450 Induction by 2-Chloronaphthalene



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